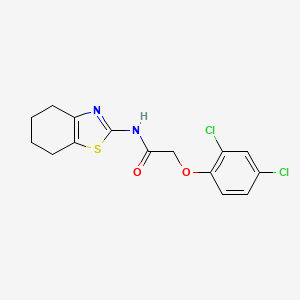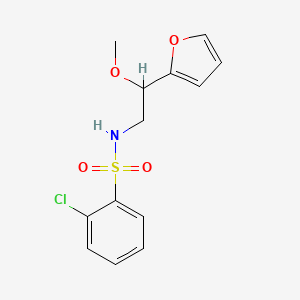
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic compound that features a quinoxaline moiety linked to an acrylamide group through a phenyl ring, with a methanesulfonamide group attached. Compounds with quinoxaline structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves multi-step organic reactions:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Acrylamide Formation: The acrylamide group is introduced via a reaction between an appropriate acrylate and an amine.
Coupling Reaction: The quinoxaline derivative is then coupled with the acrylamide derivative using a suitable coupling reagent under controlled conditions.
Methanesulfonamide Introduction: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions could target the acrylamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with quinoxaline structures are often explored as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Agents: Quinoxaline derivatives are studied for their antibacterial and antifungal properties.
Anticancer Agents: Research into their ability to inhibit cancer cell growth and induce apoptosis.
Anti-inflammatory Agents: Potential to reduce inflammation through various biochemical pathways.
Industry
Pharmaceuticals: Development of new drugs based on the biological activities of quinoxaline derivatives.
Agriculture: Use as pesticides or herbicides due to their antimicrobial properties.
作用機序
The mechanism of action for (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide would depend on its specific biological target. Generally, quinoxaline derivatives may:
Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide and N-phenylacrylamide.
Uniqueness
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is unique due to the combination of its quinoxaline core, acrylamide linkage, and methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline or acrylamide derivatives.
特性
IUPAC Name |
N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASGJRPOQRYYFT-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)
![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)
![1-(4-ethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2830507.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)

![7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B2830518.png)

